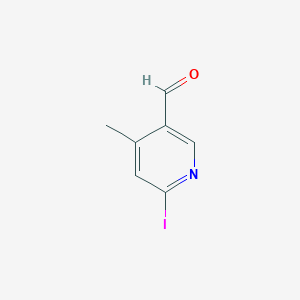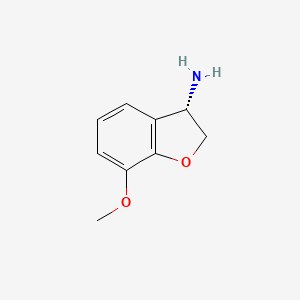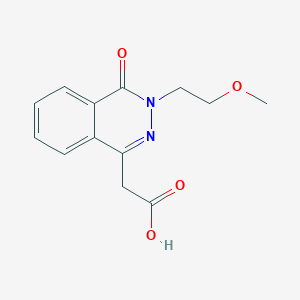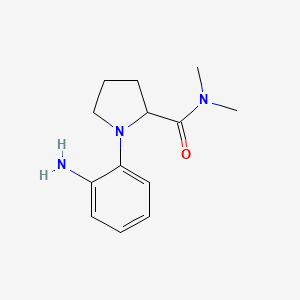
1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic amides This compound is characterized by the presence of a pyrrolidine ring substituted with an aminophenyl group and a dimethylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane with suitable reagents.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl precursor reacts with the pyrrolidine ring.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with dimethylamine and a suitable carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Electrophilic or nucleophilic reagents such as halogens, alkylating agents, or nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and bioactivity.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Aminophenyl)pyrrole: Shares the aminophenyl group but differs in the heterocyclic ring structure.
1-Acyl-3-(2’-aminophenyl)thioureas: Contains a similar aminophenyl group but with a thiourea moiety instead of a carboxamide.
Uniqueness: 1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide is unique due to its specific combination of a pyrrolidine ring, aminophenyl group, and dimethylcarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-15(2)13(17)12-8-5-9-16(12)11-7-4-3-6-10(11)14/h3-4,6-7,12H,5,8-9,14H2,1-2H3 |
InChI Key |
BGMYQZRBUVJFFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



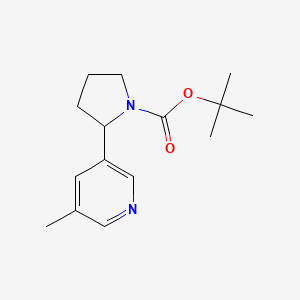
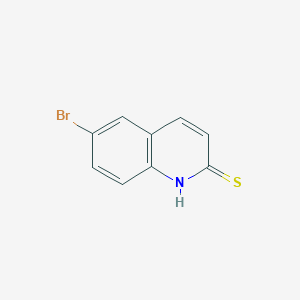
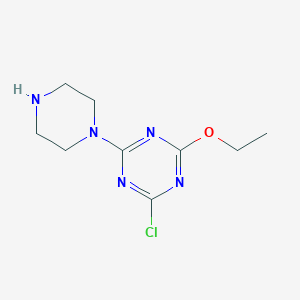
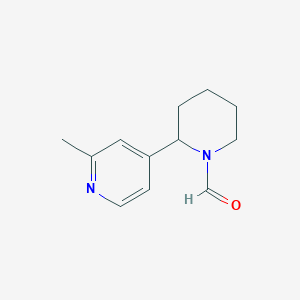
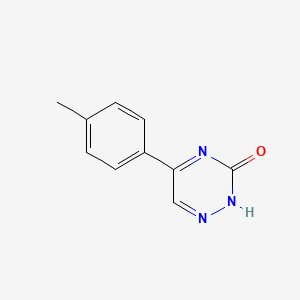
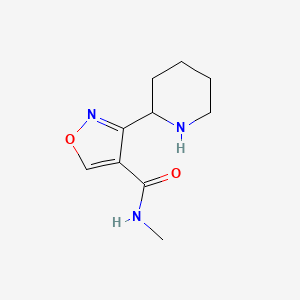
![4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15059459.png)

